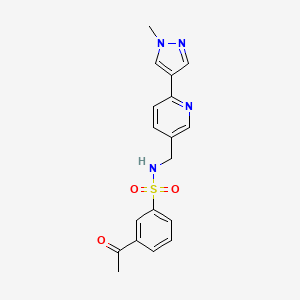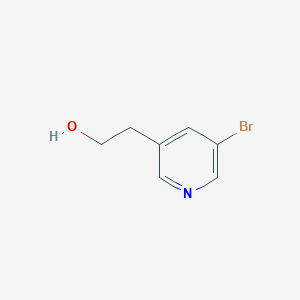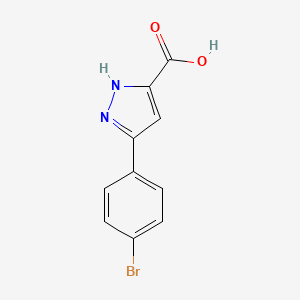![molecular formula C12H17ClN2O2 B2966986 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride CAS No. 1909336-34-0](/img/structure/B2966986.png)
3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 3-[(3,4-Dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride, has a molecular weight of 256.73 . It is a derivative of 2H-1-Benzopyran, 3,4-dihydro-, which has a molecular weight of 134.1751 .
Molecular Structure Analysis
The molecular formula of this compound is C12H17ClN2O2 . The structure includes a benzopyran ring, which is a fused ring structure containing a benzene ring and a pyran ring .科学的研究の応用
Pharmaceutical Reference Standards
This compound is utilized as a reference standard in pharmaceutical testing to ensure the accuracy and consistency of analytical methods used in drug development . Reference standards are crucial for method validation, calibration, and quality control in pharmaceutical research.
Antimalarial Drug Development
Derivatives of 3,4-dihydro-2H-1-benzopyran have been identified as novel selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . This enzyme is a target for antimalarial drugs, and inhibiting it can prevent the synthesis of pyrimidine, thereby halting the growth of the malaria parasite.
Gastrointestinal Disorder Treatment
Compounds related to 3,4-dihydro-2H-1-benzopyran, such as Tegoprazan, are used in treating gastrointestinal disorders like GERD, ulcers, and Barrett’s esophagus . They work by reducing acid production in the stomach, providing symptomatic relief.
Antimycobacterial Agents
Dihydro-2H-benzo[1,3]oxazine derivatives, which share a structural similarity with the compound , have been investigated for their potential as inhibitors of Mycobacterium tuberculosis . This research is particularly significant in the context of multi-drug-resistant tuberculosis.
Serotoninergic Receptor Interaction
A series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have shown high affinity for serotoninergic receptors, particularly 5-HT1A and 5-HT7 . These receptors are involved in various neurological processes, and compounds that interact with them can be used to treat disorders like depression and anxiety.
特性
IUPAC Name |
3-(3,4-dihydro-2H-chromen-4-ylamino)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-12(15)5-7-14-10-6-8-16-11-4-2-1-3-9(10)11;/h1-4,10,14H,5-8H2,(H2,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHAXUQJZBQNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)


![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)
![N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2966916.png)
![N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide](/img/structure/B2966918.png)
![3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid](/img/structure/B2966919.png)
![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)


![2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2966924.png)

